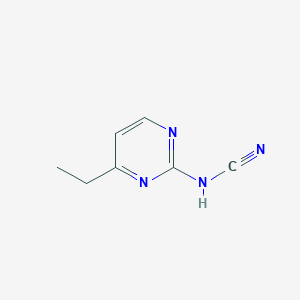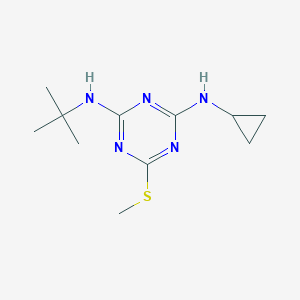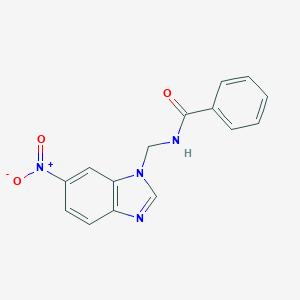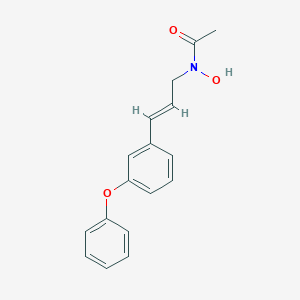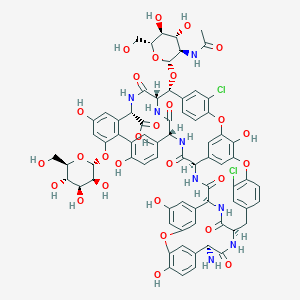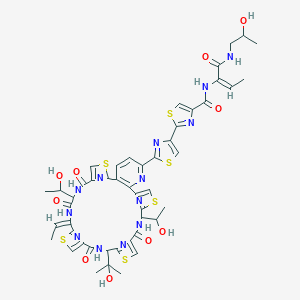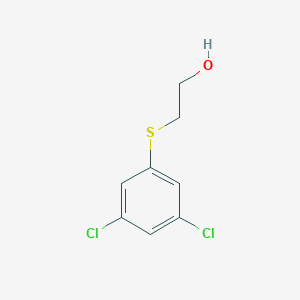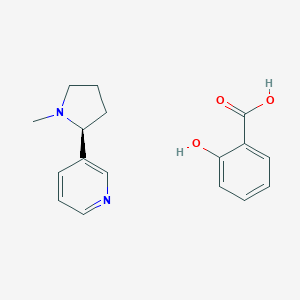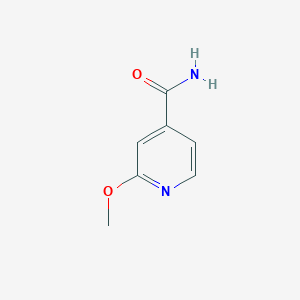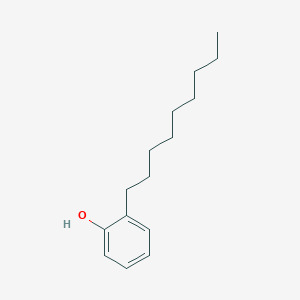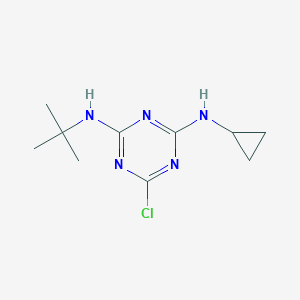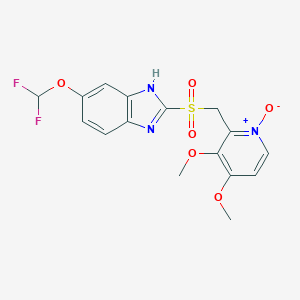
Pantoprazole Sulfone N-Oxide
描述
Pantoprazole Sulfone N-Oxide is a derivative of Pantoprazole, a well-known proton pump inhibitor used to treat various gastrointestinal disorders.
作用机制
Target of Action
Pantoprazole Sulfone N-Oxide, like Pantoprazole, primarily targets the (H+, K+)-ATPase enzyme found on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, this compound effectively suppresses both basal and stimulated gastric acid secretion .
Mode of Action
This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of the antisecretory effect of this compound persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, it prevents the final step in gastric acid production, leading to a decrease in both basal and stimulated gastric acid secretion . The downstream effects of this include the promotion of healing of tissue damage caused by gastric acid and the management of conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .
Pharmacokinetics
Pantoprazole, which is chemically similar, is well and rapidly absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of gastric acid secretion . This results in the promotion of healing of tissue damage caused by gastric acid and the management of conditions such as GERD and Zollinger-Ellison Syndrome . Long term use of PPIs such as Pantoprazole have been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of Pantoprazole Sodium Sesquihydrate, a related compound, has been carried out in water, which is both economical and environmentally friendly . Furthermore, the release of Pantoprazole from drug carriers is temperature-sensitive . These factors can potentially influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
Pantoprazole Sulfone N-Oxide plays a role in biochemical reactions as a metabolite of pantoprazole. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4, which are involved in its metabolism . These interactions are crucial for the conversion of pantoprazole to its sulfone and N-oxide derivatives. The compound’s interactions with these enzymes can influence its pharmacokinetics and pharmacodynamics.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the hydrogen-potassium ATPase enzyme in gastric parietal cells, leading to reduced gastric acid secretion . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in the stomach lining where acid secretion is regulated.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the hydrogen-potassium ATPase enzyme. By binding irreversibly to this enzyme, it inhibits its activity, leading to a decrease in gastric acid production . This inhibition is a result of the compound’s ability to form a covalent bond with the enzyme, preventing it from functioning normally.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light and oxygen exposure . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of acid secretion and potential cellular adaptations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, toxic effects such as liver enzyme elevation and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion by cytochrome P450 enzymes. The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation . Other pathways include oxidation by CYP3A4, which further metabolizes the compound into various derivatives. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific tissues. This can affect its localization and accumulation in target areas.
Subcellular Localization
This compound’s subcellular localization is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the hydrogen-potassium ATPase enzyme . The compound’s activity is directed to specific compartments within these cells, facilitated by targeting signals and post-translational modifications. This localization is crucial for its function in reducing gastric acid secretion.
准备方法
The synthesis of Pantoprazole Sulfone N-Oxide involves several steps:
Starting Materials: The synthesis begins with 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
Reaction Conditions: These starting materials undergo a reaction in the presence of hydrogen peroxide and acetic acid, with methyl rhenium trioxide as a catalyst.
Industrial Production: The process is scalable and environmentally benign, making it suitable for industrial production.
化学反应分析
Pantoprazole Sulfone N-Oxide undergoes various chemical reactions:
Oxidation: The compound can be oxidized further under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions: Hydrogen peroxide, acetic acid, and methyl rhenium trioxide are commonly used in its reactions.
Major Products: The primary product is the sulfone-nitrogen oxidized derivative, which can be further modified for various applications.
科学研究应用
Pantoprazole Sulfone N-Oxide has several applications in scientific research:
相似化合物的比较
Pantoprazole Sulfone N-Oxide can be compared with other similar compounds:
Pantoprazole: The parent compound, used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A related compound with similar therapeutic uses.
Rabeprazole: Another proton pump inhibitor with comparable effects.
This compound is unique due to its specific chemical modifications, which may offer distinct advantages in certain applications .
属性
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHABONYHEKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635346 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-55-8 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
